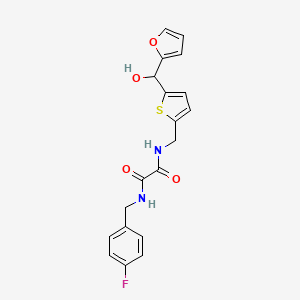

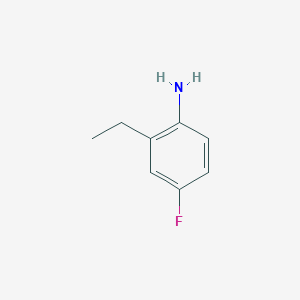

![molecular formula C22H22N4O4S B2495339 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 899994-68-4](/img/structure/B2495339.png)

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This analysis covers compounds with structural features or synthetic methodologies related to "N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide." Pyrazole derivatives, characterized by their pyrazole core and functionalized side chains, have garnered attention for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, including the reaction of pyrazolyl derivatives with various ligands under specific conditions. For example, the synthesis of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives and oxalate as mixed ligands showcases the use of hydrothermal methods for complex formation (Bai Fengyingc, 2012). Similar methodologies could be applied to synthesize the compound of interest, involving strategic selection of precursors and reaction conditions to introduce the desired functional groups and core structure.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and IR spectroscopy are pivotal for analyzing the molecular structure of synthesized compounds. For instance, N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its complexes were characterized using these methods, revealing insights into their molecular geometry and electronic structure (J. Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazole derivatives can be influenced by their functional groups. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities, indicating the impact of molecular architecture on chemical behavior (Sobhi M. Gomha et al., 2016).

Physical Properties Analysis

Physical properties such as thermal stability and photoluminescent properties of synthesized compounds are assessed using techniques like thermal analysis and photoluminescence spectroscopy. The cadmium complex mentioned earlier demonstrated ideal thermal stability and interesting photoluminescent properties (Bai Fengyingc, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, catalytic activity, and potential biological activity, are crucial for understanding the application scope of these compounds. For instance, some pyrazole derivatives have been explored for their catalytic activity and biological applications, indicating their potential in various chemical and pharmaceutical contexts (Sobhi M. Gomha et al., 2016).

科学研究应用

Synthesis and Characterization

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide belongs to a class of compounds involved in the synthesis of complex molecular structures with potential therapeutic applications. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds with low micromolar IC50 values, indicating their potential as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activity and Material Applications

Another study on the synthesis, structure, and properties of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives and oxalate as mixed ligands showcases the diverse applicability of similar compounds in material science. These complexes exhibited ideal thermal stability, photoluminescent properties, and some catalytic activity toward the oxidation of cyclohexane, pointing towards their utility in developing new materials with specific optical and catalytic properties (Bai Fengyingc, 2012).

Antidepressant Activity

Compounds related to N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide have been explored for their potential in treating neurological conditions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening, showing that specific derivatives reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

Advanced Glycation End-Products and Food Chemistry

Methylglyoxal (MG), a compound related to the chemical family of N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide, is formed endogenously and found in foodstuffs. It plays a role in the formation of advanced glycation end-products associated with diabetes and neurodegenerative diseases. Understanding its formation and pathway can help in developing strategies for reducing its negative impact on health (Nemet, Varga-Defterdarović, & Turk, 2006).

Substrate Reduction Therapy in Disease Models

Targeting enzymes like glycolate oxidase for substrate reduction therapy presents a novel approach in treating diseases like primary hyperoxaluria. Research shows that inhibiting glycolate oxidase can significantly reduce oxalate production in mouse models of primary hyperoxaluria type 1, suggesting potential therapeutic applications for compounds that can inhibit or modulate similar enzymatic pathways (Dutta et al., 2016).

属性

IUPAC Name |

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)26-20(18-12-31(29,30)13-19(18)25-26)24-22(28)21(27)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJTYEDYLSYOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

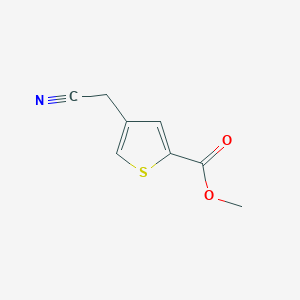

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

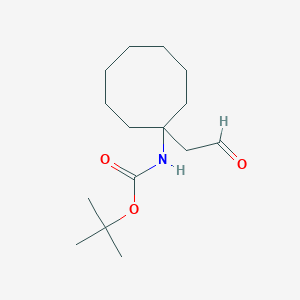

![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

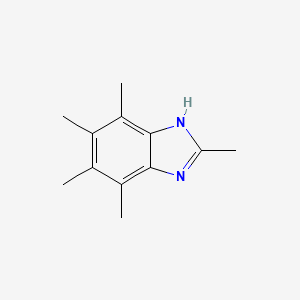

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)